molecular formula C5H6N4O3 B2579827 4-amino-6-methyl-5-nitropyridazin-3(2H)-one CAS No. 202277-51-8

4-amino-6-methyl-5-nitropyridazin-3(2H)-one

Cat. No. B2579827
CAS RN: 202277-51-8
M. Wt: 170.128
InChI Key: XGVDCQRICPNGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-methyl-5-nitropyridazin-3(2H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is also known as AMNPD and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Ring Transformation

4-Amino-6-methyl-5-nitropyridazin-3(2H)-one is involved in various chemical syntheses and ring transformations. It reacts with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines. This process allows the introduction of various amino groups at the 4-position by modifying the enaminones. It can also be used to synthesize bicyclic pyridines, utilizing its vicinal functionality (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Crystal Structures and Vibrational Studies

The molecular and crystal structures of derivatives of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one have been explored. These compounds, including variants like 2-amino-4-methyl-3-nitropyridine, exhibit distinct crystallization behaviors in different space groups. Their molecular structures and vibrational properties have been studied using techniques like X-ray crystallography and Raman spectroscopy, providing insights into their chemical behavior and potential applications (Bryndal et al., 2012).

Nonlinear Optical Materials

This compound has been investigated for its potential use in creating nonlinear optical materials. Co-crystallization with other compounds, like 4-nitrophenol, has led to the development of acentric materials that exhibit interesting hydrogen bonding patterns and potential applications in the field of optics and material science (Draguta et al., 2013).

NMR Studies and Substitution Mechanisms

NMR studies have been conducted on derivatives of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one to understand their chemical behavior. These studies provide valuable insights into the σ-adduct formation and substitution mechanisms in these compounds, which is essential for developing new synthetic routes and understanding their reactivity (Klinge & Plas, 2010).

Improving Drug Solubility

While specific to a closely related compound, research has been done on improving the solubility of drug-like compounds. For example, 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound similar to 4-amino-6-methyl-5-nitropyridazin-3(2H)-one, has been studied for its solubility characteristics, which is crucial for medicinal chemistry (Machado et al., 2013).

properties

IUPAC Name

5-amino-3-methyl-4-nitro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(6)5(10)8-7-2/h1H3,(H2,6,7)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVDCQRICPNGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-methyl-5-nitropyridazin-3(2H)-one

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